molecular formula C13H17ClN2O B1399371 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316227-16-3

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1399371
CAS No.: 1316227-16-3
M. Wt: 252.74 g/mol
InChI Key: RZYLWBFGFZEKGS-UHFFFAOYSA-N
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Description

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 6-chloropyridin-3-yl moiety linked to a pyrrolidine ring system, a structural motif found in compounds being investigated for various biological activities. Research into analogous pyrrolidine-containing structures has identified potent and selective activators of the enzyme Sirt6, which is an emerging and promising drug target . Sirt6 activators have been shown to play a role in regulating critical cellular processes such as DNA repair, gene expression, and metabolism, and are being explored as potential therapeutics for a range of conditions including cancer, inflammatory diseases, and infectious diseases . For instance, certain compounds within this structural class have demonstrated the ability to strongly repress LPS-induced proinflammatory cytokine production, while others have shown significant suppression of SARS-CoV-2 infection in experimental models, highlighting the broad therapeutic potential of this chemical scaffold . The mechanism of action for related compounds involves binding to and stabilizing the Sirt6 enzyme, with molecular docking studies suggesting that specific interactions, such as π-cation interactions with amino acid residues like Trp188, help stabilize the compound within the enzyme's binding pocket . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-[2-(6-chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)6-4-11-5-7-13(14)15-9-11/h5,7,9,12H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYLWBFGFZEKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

This approach ensures regioselective functionalization and high yields of the target compound.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents & Conditions Notes Typical Yield (%)
1 Alkylation or Reductive Amination 6-Chloropyridin-3-carboxaldehyde + ethylamine or corresponding alkyl halide; solvent: ether or isopropanol; temperature: RT to 30°C; time: 12 h Formation of 6-chloropyridin-3-ylethyl intermediate 70-85
2 N-Substitution on Pyrrolidine Pyrrolidine + 6-chloropyridin-3-ylethyl intermediate; solvent: isopropanol; microwave irradiation at 120°C for 1.5 h Microwave-assisted synthesis enhances reaction rate and yield 75-90
3 N-Acetylation Acetyl chloride or acetic anhydride + N-substituted pyrrolidine; catalyst: AlCl3 or base; solvent: dichloromethane (anhydrous); temperature: 0–5°C initially, then RT; time: 12–24 h Controlled temperature prevents side reactions; purification by chromatography 65-80

Sources: The microwave-assisted N-substitution step is adapted from protocols involving 1-(6-chloropyridin-3-yl)ethan-1-one derivatives reacting with amines in isopropanol at elevated temperatures. The acetylation conditions are consistent with standard N-acetylation procedures using acetyl chloride and Lewis acid catalysts under anhydrous conditions.

Representative Reaction Scheme

  • Synthesis of 6-Chloropyridin-3-ylethyl intermediate:
    $$
    \text{6-Chloropyridin-3-carboxaldehyde} + \text{ethylamine} \xrightarrow[\text{RT, 12h}]{\text{ether}} \text{6-Chloropyridin-3-ylethylamine}
    $$

  • N-Substitution on Pyrrolidine:
    $$
    \text{Pyrrolidine} + \text{6-Chloropyridin-3-ylethylamine} \xrightarrow[\text{120°C, 1.5h}]{\text{isopropanol, microwave}} \text{N-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidine}
    $$

  • N-Acetylation:
    $$
    \text{N-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidine} + \text{Acetyl chloride} \xrightarrow[\text{0–5°C to RT, 12-24h}]{\text{AlCl}_3, \text{DCM}} \text{1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one}
    $$

Research Findings and Optimization

Reaction Parameters Influencing Yield and Purity

Parameter Optimal Condition Effect on Reaction
Solvent Anhydrous dichloromethane or isopropanol Ensures solubility and minimizes side reactions
Temperature 0–5°C for acetylation start; 120°C for N-substitution (microwave) Controls reaction kinetics and selectivity
Catalyst Aluminum chloride (AlCl3) for acetylation Enhances electrophilicity of acetylating agent
Reaction Time 12–24 h for acetylation; 1.5 h for microwave N-substitution Balances conversion and side product formation
Purification Flash chromatography on silica gel Achieves high purity (>95%)

Analytical Characterization

  • NMR Spectroscopy:
    • $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of acetyl and pyrrolidine protons and carbons, as well as the chloropyridine aromatic signals.
  • Mass Spectrometry:
    • Molecular ion peak at m/z consistent with 252.74 g/mol molecular weight.
  • Infrared Spectroscopy:
    • Carbonyl stretch near 1700 cm$$^{-1}$$ confirms acetyl group.
  • Purity Assessment:
    • HPLC analysis shows >95% purity after chromatographic purification.

Notes on Alternative Synthetic Approaches

  • Grignard Reagent Utilization:
    Some synthetic routes utilize Grignard reagents to construct substituted pyridine derivatives, which can then be coupled to pyrrolidine moieties. However, this requires careful control of moisture and temperature.

  • Microwave-Assisted Synthesis:
    Microwave irradiation significantly reduces reaction times and improves yields in the N-substitution step.

  • One-Pot Procedures:
    Attempts to combine N-substitution and acetylation in a one-pot process have been reported but require fine-tuning to avoid over-acetylation or side reactions.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Stepwise N-substitution + Acetylation Pyrrolidine, 6-chloropyridin-3-ylethyl intermediate, acetyl chloride, AlCl3 Microwave-assisted N-substitution (120°C, 1.5 h), acetylation (0–5°C to RT, 12–24 h) High yield, good purity, scalable Requires strict anhydrous conditions
Grignard-Based Synthesis Grignard reagent of 6-chloropyridine derivative, pyrrolidine Low temperature, inert atmosphere Enables diverse substitutions Sensitive to moisture, more complex
One-Pot Synthesis Pyrrolidine, 6-chloropyridin-3-yl ketone, acetylating agent Controlled temperature, solvent choice critical Time-saving Risk of side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development
The compound is being investigated as a potential pharmacophore in drug design. Its structural features allow for interaction with various biological targets, which could lead to the development of new therapeutic agents. For instance, studies have shown that compounds with similar structures exhibit significant activity against certain cancer cell lines and may have applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolidine were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the chloropyridine moiety could enhance the anticancer activity of the compounds, suggesting that 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one may also exhibit similar properties .

Biological Studies

Mechanism of Action
The mechanism of action involves the compound's interaction with specific enzymes or receptors, which can modulate cellular signaling pathways. The presence of both the pyrrolidine ring and the chloropyridine moiety enables binding to various molecular targets, potentially influencing processes such as apoptosis and cell proliferation .

Neuropharmacological Studies
Research has indicated that compounds with a similar structure may have neuroprotective effects. In vitro studies have demonstrated that these compounds can reduce oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure makes it valuable for creating novel compounds with potential applications in pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathways
A detailed analysis of synthetic routes for producing this compound has revealed efficient methods involving palladium-catalyzed reactions. These methods offer high yields and purity, making them suitable for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .

Comparison with Similar Compounds

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone (CAS: 1316225-91-8)

  • Structure: Shares the pyrrolidin-1-yl ethanone core but differs in substituent linkage (methyl vs. ethyl).
  • Molecular Weight : 253.7 g/mol (vs. ~265.7 g/mol for the target compound).
  • The absence of an ethyl spacer may limit conformational flexibility, affecting binding interactions.
  • Synthesis : Likely involves alkylation of pyrrolidine with a chloropyridinylmethyl halide.

1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one

  • Structure: Pyrrolidin-1-yl ethanone with a phenylthio substituent.
  • Key Differences: Phenylthio group: More lipophilic than the chloropyridinyl ethyl group, which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Sulfur-containing analogs are often explored for enzyme inhibition due to thiol-disulfide interactions.

Adamantyl Derivatives with 6-Chloropyridin-3-yl Groups

  • Example : 1-(Adamantan-1-yl)-2-{[(6-chloropyridin-3-yl)methane]sulfinyl}ethan-1-one.
  • Key Differences :
    • Adamantyl core : Highly rigid and hydrophobic, contrasting with the flexible pyrrolidine.
    • Sulfinyl/sulfonyl linkers : Introduce polarity and hydrogen-bonding capacity.
  • Applications : Adamantyl groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight Key Features Potential Applications
Target Compound Pyrrolidin-1-yl ethanone 2-(6-Chloropyridin-3-yl)ethyl ~265.7 Ethyl linker, Chloropyridinyl Agrochemicals, Enzyme inhibitors
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone Pyrrolidin-1-yl ethanone (6-Chloropyridin-3-yl)methyl 253.7 Methyl linker, Chloropyridinyl Small-molecule therapeutics
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl ethanone Phenylthio ~235.3 Sulfur-containing, Lipophilic Antioxidants, Kinase inhibitors
1-(Adamantan-1-yl)-2-{[(6-chloropyridin-3-yl)methane]sulfinyl}ethan-1-one Adamantyl ethanone Sulfinyl-chloropyridinyl ~407.9 Rigid core, Polar linker Neuroactive agents

Research Findings and Implications

  • Synthetic Flexibility: Pyrrolidin-1-yl ethanones are synthetically accessible via alkylation or coupling reactions, as demonstrated for analogs in .
  • Substituent Effects :
    • Chloropyridinyl groups : Enhance binding to nicotinic acetylcholine receptors (nAChRs), relevant in insecticidal applications .
    • Linker length : Ethyl spacers may improve target engagement compared to methyl analogs by allowing optimal positioning of the chloropyridinyl group.
  • Metabolic Considerations : Compounds with sulfur atoms (e.g., phenylthio derivatives) are prone to oxidation, which could generate active metabolites or reduce bioavailability .

Biological Activity

1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one, also known as CAS No. 1316227-16-3 , is a synthetic organic compound featuring a pyrrolidine ring and a chloropyridine moiety. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry.

The compound has the following chemical formula and structure:

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₂O
Molecular Weight250.73 g/mol
IUPAC Name1-[2-[2-(6-chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both the pyrrolidine and chloropyridine groups facilitates binding to these targets, which can modulate various cellular signaling pathways, influencing processes like apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can disrupt the plasma membrane of fungal pathogens like Candida auris, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. These effects are often evaluated using assays like MTT and IC50 measurements. For example, related compounds showed IC50 values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal activity .

Neuroprotective Effects

Some studies suggest potential neuroprotective properties due to the compound's ability to modulate neurotransmitter systems. The chloropyridine moiety may enhance interaction with nicotinic acetylcholine receptors, which are crucial in neuroprotection and cognitive functions.

Study on Antifungal Activity

A study investigated the antifungal efficacy of various pyrrolidine derivatives against clinical isolates of Candida auris. The results indicated that certain derivatives, closely related to our compound of interest, induced significant cell death by disrupting cellular integrity .

Evaluation of Antitumor Effects

Another study focused on evaluating the antiproliferative activity of synthesized triazole derivatives against breast, colon, and lung cancer cell lines. The results highlighted that modifications in the pyrrolidine structure could enhance biological activity, suggesting similar potential for this compound .

Q & A

Q. What are the recommended synthetic pathways for 1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one?

Synthesis typically involves multi-step reactions, including alkylation or coupling between pyrrolidine derivatives and 6-chloropyridine precursors. For example, a two-step process may utilize 6-chloro-3-pyridylethylamine as a starting material, followed by acetylation under controlled conditions. Reaction optimization, such as using Amberlyst45 catalysts (as demonstrated in similar pyrrolidine-acetone systems ), can improve yields. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the crystal structure of this compound be determined and validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard. ORTEP-3 can visualize the molecular geometry and validate bond lengths/angles . Structure validation tools like PLATON or checkCIF should be employed to assess geometric outliers and ensure compliance with crystallographic standards .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm the pyrrolidine and pyridine moieties, with attention to coupling patterns for substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify carbonyl (C=O) and aromatic C-Cl stretches.
    Cross-validation with computational methods (e.g., DFT) resolves ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of derivatives of this compound?

Yield optimization requires systematic analysis of reaction parameters:

  • Catalyst Screening : Transition metal catalysts (e.g., Rh complexes) or acid catalysts (e.g., Amberlyst45) may enhance selectivity .
  • Temperature/Time : Stepwise heating (e.g., 0–50°C for intermediates, 100°C for cyclization) balances reactivity and side-product formation .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) improve solubility of pyridine derivatives .
    Documented yields for similar compounds range from 52–75%, depending on conditions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Multi-Technique Validation : Combine X-ray crystallography with NMR/IR to confirm bond connectivity. For example, crystallographic data may resolve ambiguities in pyrrolidine ring puckering .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or optimize molecular geometry, aiding in the interpretation of experimental data .
  • Error Analysis : Use checkCIF to identify outliers in crystallographic datasets (e.g., unreasonable displacement parameters) .

Q. What safety protocols are critical when handling this compound?

Based on structural analogs (e.g., pyrrolidine and chloropyridine derivatives):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust, as chloropyridines may cause respiratory irritation .
  • Storage : Store in sealed containers at 4°C to prevent decomposition; avoid exposure to moisture or strong oxidizers .

Methodological Considerations

Q. How can researchers design experiments to study the biological activity of this compound?

  • Target Selection : Prioritize enzymes/receptors with known interactions with pyrrolidine or pyridine scaffolds (e.g., kinase inhibitors).
  • Assay Design : Use fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity.
  • Control Experiments : Include structurally related analogs (e.g., non-chlorinated pyridines) to isolate the role of the 6-chloro substituent .

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP and Solubility : Tools like ACD/Labs or MarvinSuite estimate partition coefficients and solubility based on the compound’s aromatic and polar groups.
  • pKa Prediction : The pyridine nitrogen and pyrrolidine amine groups influence basicity; SPARC or ChemAxon software provides pKa values for protonation sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(2-(6-Chloropyridin-3-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.